REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[CH:6][C:7]=1[Br:8].[N+:10]([O-])([OH:12])=[O:11]>O>[Br:8][C:7]1[CH:6]=[C:5]([N+:10]([O-:12])=[O:11])[C:4]([CH3:9])=[CH:3][C:2]=1[Br:1]
|
Name
|
|
Quantity
|
108.11 mL
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1Br)C
|
Name
|
|
Quantity
|
280 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
840 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred for 1 hour at 0° C.
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The internal temperature of the mixture was maintained below 10° C. during the addition
|
Type
|
ADDITION
|
Details
|
after completion of addition
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature below 10° C
|
Type
|
FILTRATION
|
Details
|
The crude product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (5×500 mL)
|
Type
|
CUSTOM
|
Details
|
to remove the excess nitric acid
|
Type
|
CUSTOM
|
Details
|
The solids were dried under high vacuum
|
Type
|
CUSTOM
|
Details
|
purified by recrystallization from ethanol (800 mL)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=C1)[N+](=O)[O-])C)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 180.9 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |